molecular formula C15H20N6 B6434231 4-ethyl-2-methyl-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine CAS No. 2305513-14-6

4-ethyl-2-methyl-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine

Cat. No.: B6434231
CAS No.: 2305513-14-6
M. Wt: 284.36 g/mol
InChI Key: UNMVQASZNYUVLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Ethyl-2-methyl-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine is a complex organic compound belonging to the class of heterocyclic aromatic compounds It features a pyrimidine ring substituted with various functional groups, including an ethyl group, a methyl group, and a piperazine ring linked to a pyrimidin-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-ethyl-2-methyl-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine typically involves multiple steps, starting with the formation of the pyrimidine core. One common approach is the reaction of ethyl acetoacetate with guanidine to form a pyrimidinone intermediate, which is then further modified to introduce the desired substituents.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure consistency and purity. The process may include the use of catalysts and controlled reaction conditions to optimize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

  • Addition: Electrophilic addition reactions may involve reagents like bromine (Br₂) or hydrochloric acid (HCl).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, substituted analogs, and addition products, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its structural diversity makes it valuable in the development of new chemical entities.

Biology: In biological research, 4-ethyl-2-methyl-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine has been studied for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.

Medicine: In the medical field, this compound has shown promise as a therapeutic agent. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the treatment of diseases such as cancer and inflammation.

Industry: In industry, this compound is used in the production of pharmaceuticals, agrochemicals, and other chemical products. Its versatility and reactivity make it a valuable intermediate in various industrial processes.

Comparison with Similar Compounds

  • Imatinib: A tyrosine kinase inhibitor used in the treatment of leukemia.

  • Pyrimido[4,5-d]pyrimidines: A class of compounds with diverse biological activities, including anticancer, antioxidant, and antiviral properties.

Uniqueness: 4-Ethyl-2-methyl-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine stands out due to its unique structural features and potential applications. Its ability to interact with multiple biological targets and its versatility in chemical synthesis make it distinct from other similar compounds.

Properties

IUPAC Name

4-ethyl-2-methyl-6-(4-pyrimidin-2-ylpiperazin-1-yl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N6/c1-3-13-11-14(19-12(2)18-13)20-7-9-21(10-8-20)15-16-5-4-6-17-15/h4-6,11H,3,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNMVQASZNYUVLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NC(=N1)C)N2CCN(CC2)C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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